![molecular formula C14H26N4O3S B3155776 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- CAS No. 811442-85-0](/img/structure/B3155776.png)

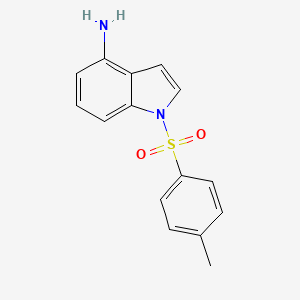

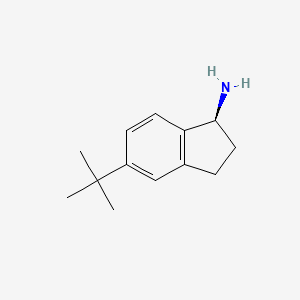

1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-

Vue d'ensemble

Description

“1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-” is a complex chemical compound with a molecular formula C14H25N3O3S. It is a heterocyclic compound that contains a thieno ring and an imidazole ring, as well as an amide functional group .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs, which are molecules that target proteins for degradation .Molecular Structure Analysis

The molecular structure of this compound includes a thieno ring and an imidazole ring, as well as an amide functional group .Applications De Recherche Scientifique

Antioxidant Capacity Assessment

Research into the ABTS/PP Decolorization Assay reveals pathways that elucidate the antioxidant capacity of compounds. Some antioxidants can form coupling adducts, impacting their total antioxidant capacity. This assay, despite certain limitations, is recommended for tracking changes in antioxidant systems during storage and processing, which could be relevant for compounds similar to the one specified (Ilyasov et al., 2020).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those similar to the specified compound, have been reviewed for their antitumor activities. Specific structures under consideration have shown promise in preclinical testing stages for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis of phosphorylated 1,3-azoles, including imidazole derivatives, showcases their chemical and biological properties. These compounds have shown various types of activity, such as insectoacaricidal and anti-exudative, suggesting a broad spectrum of potential applications in scientific research (Abdurakhmanova et al., 2018).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Derivatives of imidazo[2,1-b]thiazole have been investigated for diverse pharmacological activities, underlining the potential of these compounds in medicinal chemistry and drug development. This versatility points to the potential research applications of closely related chemical structures (Shareef et al., 2019).

Analytical Methods for Determining Antioxidant Activity

A critical presentation of tests used to determine antioxidant activity provides insight into the applicability and advantages of various methods. Such methods, which are based on chemical reactions and spectrophotometry, could be applicable in assessing the antioxidant capacity of compounds similar to the one (Munteanu & Apetrei, 2021).

Mécanisme D'action

Target of Action

Biotin-PEG1-NH2, also known as BIOTIN-PEG1-AMINE, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached .

Mode of Action

The compound acts as a linker, connecting an antibody to a cytotoxic drug . This allows the antibody to target specific cells (such as cancer cells), and upon binding, the drug is released to kill the targeted cells .

Biochemical Pathways

The exact biochemical pathways affected by Biotin-PEG1-NH2 depend on the specific antibody and drug used in the ADC. The general mechanism involves the antibody binding to a specific antigen on the target cell, followed by internalization of the adc and release of the drug .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG1-NH2, like its biochemical pathways, depend largely on the specific ADC in which it is used. The use of a peg linker can improve the solubility and stability of the adc, potentially enhancing its bioavailability .

Result of Action

The result of Biotin-PEG1-NH2’s action is the targeted delivery of a cytotoxic drug to specific cells. This can result in the selective killing of these cells, while minimizing damage to healthy cells .

Action Environment

The action of Biotin-PEG1-NH2 can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the ADC and the release of the drug . Additionally, the presence of competing antigens can influence the binding of the antibody to its target .

Analyse Biochimique

Biochemical Properties

Biotin-PEG1-NH2 serves as a versatile linker in biochemical reactions, facilitating the conjugation of biotin to various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its biotin and amine groups. The biotin moiety binds with high affinity to avidin or streptavidin, forming a stable complex . This interaction is commonly used in affinity purification, enzyme-linked immunosorbent assays (ELISAs), and other biotin-streptavidin-based applications. The amine group of Biotin-PEG1-NH2 can react with carboxylic acids, NHS esters, and other reactive groups, enabling the conjugation of biotin to target molecules .

Cellular Effects

Biotin-PEG1-NH2 influences various cellular processes by facilitating the targeted delivery of biotinylated molecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the precise localization of biotinylated molecules within cells . For example, biotinylated antibodies conjugated with Biotin-PEG1-NH2 can be used to target specific cell surface receptors, leading to receptor-mediated endocytosis and subsequent intracellular effects . Additionally, Biotin-PEG1-NH2 can be used in cell labeling and tracking studies, allowing researchers to monitor cellular processes in real-time.

Molecular Mechanism

The molecular mechanism of Biotin-PEG1-NH2 involves its ability to form stable complexes with avidin or streptavidin through the biotin moiety . This interaction is highly specific and strong, making it ideal for various biochemical applications. The amine group of Biotin-PEG1-NH2 can form covalent bonds with carboxylic acids, NHS esters, and other reactive groups, enabling the conjugation of biotin to target molecules . This dual functionality allows Biotin-PEG1-NH2 to act as a bridge between biotin and other biomolecules, facilitating targeted delivery and localization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotin-PEG1-NH2 can change over time due to factors such as stability and degradation. Biotin-PEG1-NH2 is generally stable when stored at 4°C and protected from light . Repeated freeze-thaw cycles can lead to degradation and loss of activity. Long-term studies have shown that Biotin-PEG1-NH2 maintains its functionality for up to six months when stored at -80°C . In in vitro and in vivo studies, the temporal effects of Biotin-PEG1-NH2 on cellular function can vary depending on the experimental conditions and the specific application.

Dosage Effects in Animal Models

The effects of Biotin-PEG1-NH2 in animal models can vary with different dosages. At lower dosages, Biotin-PEG1-NH2 is generally well-tolerated and does not exhibit significant toxicity . At higher dosages, adverse effects such as toxicity and immune responses may be observed . It is important to determine the optimal dosage for each specific application to minimize potential side effects and maximize efficacy. Threshold effects and toxicities should be carefully monitored in preclinical studies to ensure the safety and effectiveness of Biotin-PEG1-NH2 in animal models.

Metabolic Pathways

Biotin-PEG1-NH2 is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The biotin moiety acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The amine group of Biotin-PEG1-NH2 can participate in metabolic reactions involving carboxylic acids and other reactive groups, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the overall metabolic activity of cells and tissues.

Transport and Distribution

Biotin-PEG1-NH2 is transported and distributed within cells and tissues through various mechanisms. The biotin moiety facilitates the uptake and localization of biotinylated molecules by binding to avidin or streptavidin on the cell surface . This interaction enables the targeted delivery of biotinylated molecules to specific cellular compartments. Additionally, the PEG linker in Biotin-PEG1-NH2 enhances its solubility and stability, allowing for efficient transport and distribution within biological systems . The compound’s distribution can be influenced by factors such as the presence of transporters and binding proteins.

Subcellular Localization

The subcellular localization of Biotin-PEG1-NH2 is determined by its targeting signals and post-translational modifications. The biotin moiety directs the compound to specific compartments or organelles within the cell . For example, biotinylated molecules conjugated with Biotin-PEG1-NH2 can be targeted to the nucleus, mitochondria, or other subcellular structures depending on the presence of specific targeting signals . Post-translational modifications such as phosphorylation and glycosylation can also influence the subcellular localization and activity of Biotin-PEG1-NH2 .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethoxy)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCKXPHJERSYIX-GVXVVHGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001118101 | |

| Record name | (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811442-85-0 | |

| Record name | (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811442-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylthio)phenyl]piperazine](/img/structure/B3155698.png)

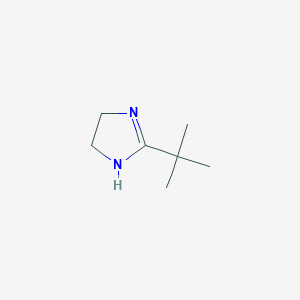

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)

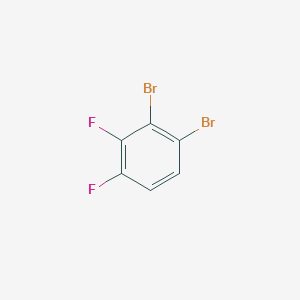

![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)